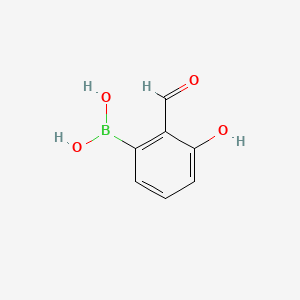

(2-Formyl-3-hydroxyphenyl)boronic acid

説明

Significance of Arylboronic Acids in Modern Chemical Research

Arylboronic acids are foundational to modern organic synthesis, primarily celebrated for their critical role in the Suzuki-Miyaura cross-coupling reaction. nih.gov This Nobel Prize-winning method provides a powerful and versatile means of forming carbon-carbon bonds, essential for creating complex molecules like pharmaceuticals, agrochemicals, and advanced materials. mdpi.com Generally, arylboronic acids are stable, crystalline solids with relatively low toxicity, making them highly practical for both academic research and industrial-scale synthesis. nih.gov Their importance is underscored by their utility as synthetic building blocks that can be transformed into a wide array of functional groups. mdpi.comillinois.edu

Unique Reactivity and Structural Considerations of Ortho-Substituted Boronic Acids

The placement of a substituent at the ortho position relative to the boronic acid group introduces significant steric and electronic effects that dictate the molecule's reactivity. acs.org This substitution pattern can enable unique intramolecular transformations and direct the stereochemical and regiochemical outcomes of reactions. The adjacent functional group can chelate to a metal catalyst, providing a powerful strategy for directed C-H activation and functionalization of the aromatic ring. acs.org For instance, formyl-substituted phenylboronic acids are noted for their high synthetic utility due to the reactivity of the aldehyde group. mdpi.com The interaction between an ortho-carbonyl group and the boronic acid can influence the rates of imine or hydrazone formation and hydrolysis, creating a tunable system for applications in chemical biology. nih.govresearchgate.net

Specific Research Focus: (2-Formyl-3-hydroxyphenyl)boronic Acid as a Multifunctional Building Block

This compound is a prime example of a multifunctional building block, possessing three distinct reactive sites: a formyl group, a hydroxyl group, and a boronic acid. This trifunctional nature allows for a diverse array of chemical transformations. The aldehyde is amenable to nucleophilic additions and condensations, the phenol (B47542) can act as a nucleophile or be derivatized, and the boronic acid can engage in cross-coupling reactions or form esters. This compound and its isomers, such as 2-formylphenylboronic acid, can exist in equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole, which is a structural motif found in some antifungal agents. mdpi.com This inherent versatility makes this compound a valuable precursor for synthesizing complex heterocyclic systems and functional materials.

Overview of Research Areas and Methodological Approaches

The study of this compound and related compounds spans several key research areas. In organic synthesis, it serves as a key starting material for constructing heterocyclic structures like benzofurans and benzoxaboroles. mdpi.com In materials science and sensor technology, the unique arrangement of its functional groups is exploited to design fluorescent probes for detecting biologically relevant species, including carbohydrates and reactive oxygen species. nih.govrsc.org The ability of the ortho-formyl and hydroxyl groups to act as a chelating unit for metal ions also makes it a valuable ligand in coordination chemistry for creating novel metal complexes with specific catalytic or photophysical properties. Research methodologies typically involve organic synthesis, spectroscopic characterization (NMR, IR, Mass Spectrometry), and X-ray crystallography to elucidate molecular structures and reaction mechanisms.

特性

分子式 |

C7H7BO4 |

|---|---|

分子量 |

165.94 g/mol |

IUPAC名 |

(2-formyl-3-hydroxyphenyl)boronic acid |

InChI |

InChI=1S/C7H7BO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10-12H |

InChIキー |

PBEDNINFFBTLJQ-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C(=CC=C1)O)C=O)(O)O |

製品の起源 |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of (2-Formyl-3-hydroxyphenyl)boronic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-boron bond and the carbon-carbon bond of the formyl group.

A logical retrosynthetic approach would prioritize the installation of the directing groups first, followed by the introduction of the boronic acid moiety. The hydroxyl group, being a strongly activating and ortho-, para-directing group, can guide the introduction of the formyl group. The formyl group, in turn, can direct the borylation to the ortho position.

Scheme 1: Retrosynthetic Analysis of this compound

This simplified retrosynthetic scheme illustrates the key bond disconnections leading back to simpler precursors.

This analysis suggests that a substituted phenol (B47542) could serve as a key intermediate. The strategic introduction of the formyl and boronic acid groups onto this phenol framework is a critical aspect of the synthetic design.

Classical and Modern Approaches for Boronic Acid Moiety Introduction

The introduction of a boronic acid group onto an aromatic ring is a cornerstone of modern organic synthesis. Several reliable methods have been developed, each with its own advantages and limitations.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting aryllithium species can then be quenched with an electrophilic boron source, such as a trialkyl borate (B1201080), to furnish the desired boronic acid.

In the context of synthesizing this compound, the hydroxyl group, or a protected version thereof, can act as a DMG. The lithiation would occur at the 2-position, followed by borylation. However, the presence of the acidic phenolic proton and the electrophilic formyl group can complicate this approach, often necessitating the use of protecting groups. Research has shown that various directing groups can be employed in DoM, and the choice of solvent and temperature can significantly impact the reaction's success.

| Directing Group | Lithiating Agent | Boron Source | Reference |

| OMe | n-BuLi | B(OR)3 | |

| Tertiary Amine | n-BuLi | B(OR)3 | |

| Amide | n-BuLi | B(OR)3 | |

| O-Carbamoyl | LDA | B(OiPr)3 |

This table summarizes common directing groups and reagents used in Directed ortho-Metalation for boronic acid synthesis.

Transition-metal-catalyzed C-H borylation has emerged as a highly efficient and versatile method for the synthesis of arylboronic acids. Catalysts based on iridium, rhodium, and palladium are commonly employed to facilitate the direct borylation of C-H bonds with boron-containing reagents like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin).

A significant advantage of this method is its often complementary regioselectivity compared to classical electrophilic aromatic substitution, with steric factors playing a dominant role. For the synthesis of this compound, a transition-metal-catalyzed approach could potentially borylate a pre-functionalized 2-formyl-3-hydroxyphenol derivative. However, the catalyst's sensitivity to other functional groups must be considered. Recent advancements have also explored transition-metal-free borylation reactions, offering a more sustainable alternative.

| Catalyst System | Boron Source | Key Features | References |

| Ir-based catalysts | B₂pin₂, HBpin | High regioselectivity, mild conditions | |

| Pd-based catalysts | B₂(OH)₄ | Direct synthesis from aryl chlorides | |

| Ni-based catalysts | Diboron reagents | Borylation of aryl halides and sulfonates | |

| Cu-based catalysts | Diboron reagents | Alternative to Pd and Ni catalysts |

This table highlights various transition-metal catalyst systems used for aryl borylation.

A classical and widely used method for preparing arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate. The necessary organometallic intermediate, typically a Grignard or organolithium reagent, is generated from a corresponding aryl halide.

For the synthesis of this compound, a suitable precursor would be a di-halogenated phenol, which would first be protected. One of the halogen atoms could then be converted into an organometallic species via metal-halogen exchange or insertion of magnesium metal. Subsequent reaction with a borate ester and acidic workup would yield the boronic acid. The choice of halogen and reaction conditions is crucial to ensure selective formation of the organometallic reagent. The reactivity of halides generally follows the trend I > Br > Cl.

| Organometallic Reagent | Precursor | Boron Source | Key Features | References |

| Grignard Reagent (ArMgX) | Aryl Halide (ArX) | Trialkyl Borate | Well-established, versatile | |

| Organolithium Reagent (ArLi) | Aryl Halide (ArX) | Trialkyl Borate | Highly reactive, often requires low temperatures |

This table outlines the classical conversion of halogenated precursors to boronic acids via organometallic intermediates.

Strategies for Introducing Formyl and Hydroxyl Groups

The introduction of the formyl (CHO) and hydroxyl (OH) groups requires regioselective methods that are compatible with the other functionalities present on the aromatic ring.

The formylation of phenols, particularly in the ortho position, is a key transformation for accessing salicylaldehydes and their derivatives. Several methods exist for the direct ortho-formylation of phenols. One effective method involves the use of paraformaldehyde in the presence of a metal halide, such as magnesium chloride, and a base like triethylamine. This approach is known for its high regioselectivity for ortho-formylation and typically provides good yields.

Alternatively, a formyl group can be introduced by the oxidation of a methyl group. If a suitable cresolic precursor is available, selective oxidation can provide the desired aldehyde. However, controlling the oxidation to the aldehyde stage without further oxidation to the carboxylic acid can be challenging.

Protection and Deprotection Group Chemistry for Orthogonal Functionalization

Orthogonal protection strategies are crucial when dealing with multifunctional molecules like this compound, enabling the selective modification of one functional group while others remain inert. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal.

The hydroxyl and formyl groups are the primary sites for protection in this molecule. The boronic acid moiety, while reactive, is often utilized directly in cross-coupling reactions or can be temporarily converted to a more stable boronate ester, such as a pinacol (B44631) ester, which can also be considered a form of protection.

Protecting Groups for the Hydroxyl and Formyl Moieties:

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Key Characteristics |

| Hydroxyl | Benzyl (B1604629) ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to a wide range of non-reducing conditions. |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride sources (e.g., TBAF) or acid | Stable to basic conditions and some organometallic reagents. |

| Hydroxyl | Methoxymethyl ether | MOM | Acidic hydrolysis | Stable to most nucleophilic and basic conditions. |

| Formyl | Acetal/Ketal | - | Acidic hydrolysis | Protects the aldehyde from nucleophilic attack and oxidation/reduction. |

| Formyl | Dithiane | - | Treatment with reagents like HgCl₂/CaCO₃ | Offers umpolung reactivity for the formyl carbon. |

The concept of orthogonal functionalization allows for a stepwise reaction sequence. For instance, the hydroxyl group could be protected as a benzyl ether, allowing for a reaction at the formyl group, such as a Wittig reaction. Subsequently, the benzyl group can be removed via hydrogenolysis without affecting a newly introduced functional group.

While specific literature detailing the orthogonal protection of this compound is not extensively available, the principles of protecting group chemistry are well-established. The selection of a particular protecting group strategy would be highly dependent on the desired synthetic route for constructing more complex molecules.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The strategic location of the three functional groups in this compound makes it a valuable precursor for the synthesis of a variety of advanced intermediates, particularly heterocyclic scaffolds. The interplay between the formyl, hydroxyl, and boronic acid groups can be exploited to achieve high levels of chemo- and regioselectivity.

One of the key applications of formylphenylboronic acids is in the synthesis of heterocyclic compounds. For example, the reaction of 2-formylphenylboronic acid with hydrazines is a standard method for preparing benzodiazaborines. researchgate.net Similarly, this compound can be envisioned as a precursor for a range of substituted heterocyclic systems.

Potential Chemo- and Regioselective Reactions:

Synthesis of Coumarin (B35378) Derivatives: The hydroxyl and formyl groups can participate in condensation reactions to form coumarin rings. For instance, a Knoevenagel condensation of the formyl group with an active methylene (B1212753) compound, followed by intramolecular cyclization involving the hydroxyl group, would lead to a substituted coumarin. The boronic acid moiety would remain available for subsequent cross-coupling reactions.

Synthesis of Benzofuran (B130515) Derivatives: The hydroxyl group can act as a nucleophile to attack the formyl group (or a derivative thereof) under certain conditions, leading to the formation of a benzofuran ring system. The specific reaction conditions would dictate the regiochemical outcome.

Multicomponent Reactions: The reactivity of the functional groups in this compound makes it a suitable candidate for multicomponent reactions (MCRs). An MCR involving the formyl group, an amine, and an isocyanide (a Passerini or Ugi-type reaction) could lead to the rapid assembly of complex, peptidomimetic structures bearing a boronic acid for further functionalization.

Suzuki-Miyaura Cross-Coupling: The boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. nih.gov This reaction can be performed selectively in the presence of the formyl and hydroxyl groups, provided appropriate reaction conditions are chosen. This allows for the introduction of a wide range of aryl or vinyl substituents at the boron-bearing carbon.

Research on the closely related 2-formylphenylboronic acid has shown its utility in amination-reduction reactions to produce 2-(arylaminomethyl)phenylboronic acids. researchgate.net This suggests that the formyl group of this compound can be selectively targeted for reductive amination, introducing a nitrogen-containing substituent while preserving the hydroxyl and boronic acid groups for subsequent transformations.

Furthermore, studies on 5-trifluoromethyl-2-formylphenylboronic acid have demonstrated its isomerization to the corresponding 3-hydroxybenzoxaborole in solution, which exhibits antimicrobial activity. mdpi.com This highlights the potential for intramolecular interactions involving the formyl and boronic acid groups, which could be a key factor in the reactivity and biological activity of derivatives of this compound.

While specific, documented examples of the chemo- and regioselective synthesis of advanced intermediates directly from this compound are limited in readily available literature, the fundamental reactivity of its constituent functional groups provides a clear roadmap for its potential applications in organic synthesis. The strategic exploitation of these groups, guided by the principles of protecting group chemistry and reaction selectivity, will undoubtedly pave the way for the creation of novel and complex molecular entities.

Reactivity and Reaction Mechanisms

Reactions Involving the Boronic Acid Group

The boronic acid moiety, B(OH)₂, is a cornerstone of modern organic chemistry, primarily known for its role in palladium-catalyzed cross-coupling reactions but also for its ability to form reversible covalent bonds with diols.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used to synthesize biaryls, styrenes, and conjugated dienes. libretexts.orgnih.gov The general catalytic cycle involves three main steps: oxidative addition of the electrophile to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron byproducts. nih.govnih.gov A variety of bases, such as sodium carbonate, potassium phosphate, and sodium hydroxide (B78521), are used to facilitate the transmetalation step. fujifilm.com While (2-Formyl-3-hydroxyphenyl)boronic acid can participate in these reactions, the stability of the boronic acid is crucial. In some cases, boronic acids can undergo protodeboronation, a side reaction that cleaves the C-B bond, particularly with certain classes of substrates. nih.gov To circumvent this, boronic acids are sometimes converted to more stable derivatives, such as potassium organotrifluoroborates, which often show enhanced stability and reactivity in cross-coupling reactions. nih.gov

| Component | Common Examples | Function | Reference |

|---|---|---|---|

| Organoboron Reagent | Arylboronic acids, Alkenylboronic acids | Nucleophilic partner (transmetalation source) | libretexts.org |

| Electrophile | Aryl/alkenyl halides (I, Br, Cl), Triflates | Electrophilic partner | libretexts.orgnih.gov |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Facilitates the catalytic cycle | nih.govfujifilm.com |

| Ligand | Phosphines (e.g., PPh₃, P(tBu)₃, RuPhos) | Stabilizes and activates the palladium catalyst | nih.govnih.gov |

| Base | Na₂CO₃, K₃PO₄, NaOH, Cs₂CO₃ | Activates the boronic acid for transmetalation | nih.govfujifilm.com |

| Solvent | Toluene, DMF, Ethanol, Water (often biphasic) | Reaction medium | nih.govfujifilm.com |

Boronic acids are known to react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. nih.gov This reaction is typically reversible, with the stability of the ester being dependent on the pH of the solution and the structure of the diol. nih.gov This dynamic covalent chemistry is central to the use of boronic acids in chemical sensors and responsive materials. nih.gov

Research on closely related compounds like 2-formylphenylboronic acid (2-FPBA) has shown that the presence of an ortho-substituent with a Lewis basic site can significantly influence binding affinity. nih.gov These boronic acids exhibit high association constants with biologically important polyols such as glucose and fructose. nih.gov The ortho-formyl group, in particular, contributes to a lower pKₐ of the boronic acid, which favors boronate ester formation at or near neutral pH, a critical feature for biological applications. nih.gov The glucose association constants for 2-FPBA are among the highest measured for various boronic acids, highlighting its suitability for glucose-responsive systems. nih.gov

| Diol | Association Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|

| Fructose | 2400 ± 200 | nih.gov |

| Sorbitol | 490 ± 40 | nih.gov |

| Glucose | 120 ± 10 | nih.gov |

A significant side reaction for boronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a proton, effectively destroying the intended reactivity of the molecule. nih.gov This process can occur under various conditions, particularly during palladium-catalyzed coupling reactions where it competes with the desired transmetalation step. nih.gov The susceptibility of a boronic acid to protodeboronation can be influenced by factors such as steric hindrance, the electronic nature of the aryl ring, and the reaction conditions. The ultimate degradation product of boronic acids through oxidative pathways is the environmentally benign boric acid. wiley-vch.de

Boronic acids can undergo dehydration reactions. In an intermolecular process, three molecules of a boronic acid can condense to form a stable, six-membered cyclic anhydride (B1165640) known as a boroxine (B1236090). wiley-vch.de This is a common equilibrium state for many boronic acids in their solid form. wiley-vch.de

More pertinent to the unique structure of this compound is the potential for intramolecular condensation. When the formyl group reacts with a nucleophile containing two reactive sites, such as a hydrazine (B178648), a subsequent intramolecular reaction with the adjacent boronic acid can occur. nih.govresearchgate.net For example, the reaction of 2-formylphenylboronic acid with a hydrazine first forms a hydrazone intermediate. nih.gov This intermediate can then cyclize via the formation of a dative bond between a hydrazone nitrogen and the boron atom, leading to stable heterocyclic structures like 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborines. nih.govresearchgate.net This cyclization is often reversible and pH-dependent, providing a mechanism for controlling the structure and properties of the resulting conjugate. nih.gov

Reactions of the Formyl Group

The aldehyde (formyl) group is a versatile functional handle that readily participates in nucleophilic addition reactions, most notably the formation of imines and related C=N double bonds.

The formyl group of this compound reacts with primary amines to form imines (Schiff bases) and with hydrazines to yield hydrazones. libretexts.orgresearchgate.net A remarkable feature of ortho-formylphenylboronic acids is the dramatic acceleration of these condensation reactions. The presence of the ortho-boronic acid moiety can increase the rate of hydrazone and oxime formation by approximately three orders of magnitude compared to aldehydes lacking this group. nih.gov

This rate enhancement is attributed to the boronic acid's ability to act as a Lewis acid catalyst. Furthermore, the product of the initial condensation can undergo a rapid intramolecular cyclization. The resulting imine nitrogen forms a dative bond with the boron atom, creating a stable heterocyclic system. nih.govnih.gov This intramolecular interaction not only stabilizes the product but also activates the imine bond toward hydrolysis, rendering the conjugation dynamic and reversible under physiological conditions. nih.gov This unique reactivity has been exploited in bioorthogonal chemistry for the rapid and reversible labeling of biomolecules. nih.govnih.gov

| Nucleophile | Initial Product | Final/Cyclized Product | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Imine | Iminoboronate | nih.gov |

| Hydrazine (R-NH-NH₂) | Hydrazone | 1,2-dihydro-1-hydroxy-2,3,1-benzodiazaborine | nih.govresearchgate.net |

| Hydroxylamine (R-ONH₂) | Oxime | Oxime-boronate complex | nih.gov |

| Secondary Aromatic Amine | Imine (intermediate) | 2-(Arylaminomethyl)phenylboronic acid (after reduction) | researchgate.net |

Reduction to Hydroxymethyl and Oxidation to Carboxylic Acid

The formyl group of this compound can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid, yielding valuable derivatives for further synthetic applications.

Reduction to Hydroxymethyl: The reduction of the aldehyde to a primary alcohol is a fundamental transformation. This can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically effective for the chemoselective reduction of aldehydes in the presence of other functional groups. The resulting product is (2-Hydroxymethyl-3-hydroxyphenyl)boronic acid. This transformation is particularly significant as it is a key step in the synthesis of benzoxaboroles, which are formed through subsequent intramolecular cyclization. mdpi.com

Oxidation to Carboxylic Acid: The formyl group can also be oxidized to a carboxylic acid, yielding 3-Hydroxy-2-carboxyphenylboronic acid. This oxidation can be accomplished using various oxidizing agents, from mild to strong. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder options like silver oxide (Ag₂O) under appropriate conditions. The choice of oxidant is crucial to avoid unwanted side reactions with the hydroxyl and boronic acid groups.

Table 1: Reduction and Oxidation of the Formyl Group

| Starting Material | Reaction Type | Reagent Example | Product |

| This compound | Reduction | Sodium borohydride (NaBH₄) | (2-Hydroxymethyl-3-hydroxyphenyl)boronic acid |

| This compound | Oxidation | Potassium permanganate (KMnO₄) | 3-Hydroxy-2-carboxyphenylboronic acid |

Knoevenagel and Aldol (B89426) Condensations

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to nucleophilic attack, enabling its participation in classic carbon-carbon bond-forming reactions like the Knoevenagel and Aldol condensations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. purechemistry.org For this compound, reaction with active methylene compounds such as malononitrile (B47326) or diethyl malonate would lead to the formation of a new carbon-carbon double bond. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the formyl group. Subsequent dehydration yields the final α,β-unsaturated product. purechemistry.org Interestingly, boric acid itself has been employed as a catalyst in Knoevenagel condensations, suggesting the possibility of self-catalyzed or internally-catalyzed pathways under certain conditions. mdpi.comsciforum.net

Aldol Condensation: In an aldol condensation, the aldehyde can react with an enol or enolate ion. For instance, in a crossed aldol condensation, this compound can react with a ketone like acetone (B3395972) in the presence of a base. The base abstracts an α-proton from acetone to form an enolate, which then attacks the formyl group. The resulting β-hydroxy aldehyde can then undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde.

Table 2: Condensation Reactions of the Formyl Group

| Reaction Type | Reactant 2 Example | Catalyst Example | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated nitrile |

| Aldol Condensation | Acetone | Sodium hydroxide | α,β-Unsaturated aldehyde |

Reactions of the Hydroxyl Group

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester, which can be useful for protecting the hydroxyl group during other transformations or for modifying the molecule's properties.

Etherification: The formation of an ether linkage typically involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile in a substitution reaction with an alkyl halide (Williamson ether synthesis). For example, reacting this compound with methyl iodide in the presence of a base like sodium hydride would yield (2-Formyl-3-methoxyphenyl)boronic acid. Protecting the hydroxyl group as an ether can be a necessary strategy in multi-step syntheses. google.com

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reacting it with a carboxylic acid or an acyl chloride. nih.gov For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The esterification of hydroxyl groups can be influenced by the presence of other functional groups and may require specific catalysts, such as Lewis acids, to proceed efficiently. researchgate.net

Table 3: Reactions of the Hydroxyl Group

| Reaction Type | Reagent Example | Product |

| Etherification | Methyl iodide (CH₃I) | (2-Formyl-3-methoxyphenyl)boronic acid |

| Esterification | Acetyl chloride (CH₃COCl) | (2-Formyl-3-acetoxyphenyl)boronic acid |

Intramolecular Hydrogen Bonding Effects on Conformation and Reactivity

A significant feature of this compound is the potential for a strong intramolecular hydrogen bond between the phenolic hydroxyl group (the hydrogen donor) and the oxygen atom of the formyl group (the hydrogen acceptor). This interaction has profound effects on the molecule's conformation and reactivity.

This hydrogen bond locks the formyl and hydroxyl groups in a planar arrangement with the benzene (B151609) ring, forming a stable six-membered quasi-ring. This conformational rigidity influences the reactivity of both functional groups. The hydrogen bond decreases the nucleophilicity of the formyl oxygen and increases the acidity of the phenolic proton. The planarity enforced by the hydrogen bond also affects the electronic communication between the substituents and the aromatic ring. Studies on similar ortho-hydroxyaryl compounds have shown that such intramolecular hydrogen bonding is a dominant factor in determining their structural and chemical properties. nih.govuc.pt

Interplay and Synergistic Effects of Functional Groups on Reactivity

The proximity of the formyl, hydroxyl, and boronic acid groups on the aromatic ring leads to synergistic effects that are not observed in analogs where these groups are further apart. The ortho-effect and the propensity for intramolecular cyclization are prime examples of this interplay.

Ortho-Effect and Intramolecular Cyclization Pathways (e.g., Oxaborole Formation)

The "ortho-effect" refers to the unique influence of a substituent at the ortho position, which often cannot be explained by electronic and steric effects alone. In this compound, the close proximity of the formyl and boronic acid groups, facilitated by the intramolecular hydrogen bond with the hydroxyl group, allows for a unique intramolecular cyclization.

Research has shown that 2-formylphenylboronic acids can exist in equilibrium with a cyclic isomer, a 3-hydroxybenzoxaborole. mdpi.com This isomerization involves the nucleophilic attack of the formyl oxygen onto the electrophilic boron atom of the boronic acid, followed by a proton transfer. The presence of the hydroxyl group at the 3-position can further influence this equilibrium through its electronic effects and hydrogen-bonding capabilities. This cyclization is a reversible process, and the position of the equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the aromatic ring. mdpi.com This intramolecular cyclization is a powerful pathway for the synthesis of benzoxaboroles, a class of compounds with significant biological activity. researchgate.net

Table 4: Intramolecular Cyclization

| Starting Material | Condition | Product |

| This compound | Equilibrium in solution | 4-Hydroxy-1,3-dihydro-2,1-benzoxaborol-1-ol |

pH-Dependent Reactivity Profiles and Boronate Species

The reactivity of this compound, like other boronic acids, is intricately linked to the pH of the aqueous solution. This dependency arises from the equilibrium between the different species of the boronic acid present at various pH values. Boronic acids are Lewis acids, meaning they can accept a pair of electrons. nih.gov In an aqueous environment, the boron atom of this compound exists in a dynamic equilibrium between a neutral, trigonal planar form with sp2 hybridization and an anionic, tetrahedral boronate species with sp3 hybridization. nih.govnih.gov

The different boronate species present at varying pH levels exhibit distinct reactivity profiles. The formation of boronate esters, a key reaction of boronic acids with diols (compounds containing two hydroxyl groups), is also highly pH-dependent. nih.gov This reaction typically involves the reversible formation of a cyclic ester. The stability and formation of these boronate esters are influenced by the equilibrium between the trigonal boronic acid and the tetrahedral boronate species. nih.gov Generally, the formation of stable boronate esters is favored at pH values around or above the pKa of the boronic acid, where a significant concentration of the more nucleophilic tetrahedral boronate is present. nih.gov

The intramolecular positioning of the hydroxyl and formyl groups on the phenyl ring of this compound can also influence its reactivity and the stability of the species formed. Intramolecular hydrogen bonding between the substituents and the boronic acid group can affect the electronic properties of the boron atom and, consequently, its Lewis acidity and reactivity. In some substituted phenylboronic acids, intramolecular interactions can lead to the formation of cyclic structures, which can alter the pKa and the compound's interaction with other molecules. researchgate.netbeilstein-journals.org

The table below summarizes the general pH-dependent characteristics of arylboronic acids, which are applicable to this compound.

Table 1: General pH-Dependent Species and Reactivity of Arylboronic Acids

| pH Range | Predominant Species | Hybridization of Boron | General Reactivity Characteristics |

| Acidic (pH < pKa) | Neutral Boronic Acid (R-B(OH)₂) | sp² (Trigonal Planar) | Less reactive towards ester formation with diols. |

| Near pKa (pH ≈ pKa) | Equilibrium between Neutral Boronic Acid and Anionic Boronate | sp² ⇌ sp³ | Transition region for reactivity. |

| Basic (pH > pKa) | Anionic Boronate (R-B(OH)₃⁻) | sp³ (Tetrahedral) | Favors the formation of stable boronate esters with diols. |

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, and it is particularly powerful for analyzing organoboron compounds like (2-Formyl-3-hydroxyphenyl)boronic acid.

Multinuclear NMR provides a detailed picture of the molecule's atomic framework and the chemical environment of the boron atom. In solution, 2-formylphenylboronic acids can exist in a tautomeric equilibrium between the open-chain boronic acid form and a cyclic hemiacetal form, a 1,3-dihydro-1-hydroxybenzo[c] nsf.govresearchgate.netoxaborole. researchgate.net This equilibrium is crucial to its chemistry and is readily studied by NMR.

¹H NMR: The proton NMR spectrum provides initial verification of the structure. Key signals include the aldehyde proton (-CHO), the aromatic protons, and the hydroxyl protons (-OH) from both the phenolic and boronic acid moieties. The boronic acid protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum complements the ¹H data by identifying all unique carbon environments. Notable resonances include the aldehyde carbonyl carbon, the carbon atom bearing the boronic acid group (C-B), and the aromatic carbons. The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation. rsc.org

¹¹B NMR: As a quadrupolar nucleus (I=3/2), ¹¹B is an informative NMR probe for understanding the coordination state of the boron atom. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of boron. sdsu.edu

A resonance in the range of δ 27–33 ppm is characteristic of a trigonal, sp²-hybridized boron center, corresponding to the open boronic acid form. researchgate.netrsc.org

An upfield shift to approximately δ 3-14 ppm indicates a tetrahedral, sp³-hybridized boron center, which would be formed in the cyclic benzoxaborole tautomer or upon coordination with a Lewis base. nih.govresearchgate.net The presence of one or both species in the ¹¹B NMR spectrum provides direct evidence for the speciation of the compound in the solvent used. nsf.govresearchgate.net

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | B(OH)₂ | 8.0 - 8.5 (broad s) | Exchangeable with D₂O; shift is solvent and concentration dependent. |

| Ar-H | 7.0 - 8.0 (m) | Coupling patterns reveal substitution. | |

| CHO | 9.5 - 10.5 (s) | Distinct singlet for the aldehyde proton. | |

| Ar-OH | 9.0 - 11.0 (broad s) | Exchangeable with D₂O. | |

| ¹³C | C-B | 125 - 140 | Signal can be broad or unobserved due to quadrupolar effects. rsc.org |

| Ar-C | 115 - 160 | Chemical shifts depend on substituent effects. | |

| C=O | 190 - 200 | Aldehyde carbonyl carbon. | |

| ¹¹B | Trigonal B(OH)₂ | 27 - 33 | Indicates sp² hybridization (open form). researchgate.net |

| Tetrahedral Boronate | 3 - 14 | Indicates sp³ hybridization (cyclic form or complex). researchgate.net |

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing which protons are adjacent in the molecule. sdsu.edu For this compound, COSY would show correlations between the neighboring protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique is fundamental for assigning the resonances of the protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the aldehyde proton to nearby aromatic carbons and from aromatic protons to the carbon bearing the boronic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. science.gov This is particularly useful for confirming stereochemistry and through-space proximity, such as the ortho relationship between the formyl and hydroxyl groups on the phenyl ring.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions. nih.gov For substituted 2-formylphenylboronic acids, X-ray analysis has revealed diverse and fascinating solid-state structures. researchgate.net Depending on the substituents and crystal packing forces, these molecules can crystallize in different forms:

An open form , where the boronic acid and formyl groups are distinct. In this conformation, intramolecular hydrogen bonding between the formyl oxygen and a boronic acid hydroxyl group is often observed. researchgate.net

A cyclic benzoxaborole form , resulting from the intramolecular cyclization between the formyl and boronic acid moieties. researchgate.net

Furthermore, the boronic acid groups themselves are prone to forming extensive intermolecular hydrogen-bonding networks. They typically form centrosymmetric dimers where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring. researchgate.net These dimers can then be further linked into chains or sheets, defining the supramolecular architecture of the crystal. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and probe intermolecular interactions like hydrogen bonding. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the phenolic and boronic acid hydroxyl groups, which are involved in hydrogen bonding. Other key peaks include the C=O stretching of the aldehyde group (around 1680-1700 cm⁻¹), B-O stretching vibrations (typically around 1350 cm⁻¹), and various C=C and C-H vibrations from the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds. spectroscopyonline.com It would clearly show the aromatic ring stretching vibrations and could provide further details on the skeletal framework. Comparing the solid-state Raman spectrum with that of the compound in solution can also offer insights into conformational changes and the persistence of hydrogen-bonded structures.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | Phenolic & Boronic Acid -OH | 3500 - 3200 (broad) | FT-IR |

| C-H Stretch | Aromatic | 3100 - 3000 | FT-IR, Raman |

| C=O Stretch | Aldehyde | 1700 - 1680 | FT-IR, Raman |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | FT-IR, Raman |

| B-O Stretch | Boronic Acid | ~1350 | FT-IR |

Mass Spectrometry (HRMS, ESI-MS/MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Orbitrap or TOF) provide a very precise mass measurement of the molecular ion. rsc.org This allows for the unambiguous determination of the elemental composition, confirming the molecular formula C₇H₇BO₄. A key feature in the mass spectrum of any boron-containing compound is the characteristic isotopic pattern arising from the two stable isotopes of boron, ¹⁰B (20%) and ¹¹B (80%), which provides a clear signature for the presence of a single boron atom. researchgate.net

ESI-MS/MS: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecular ion. researchgate.net For this compound, fragmentation would likely involve the loss of water (H₂O) and boric acid (H₃BO₃) from the parent ion, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy probe the electronic transitions within the molecule and provide information about its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is characterized by absorption bands corresponding to π → π* electronic transitions within the substituted benzene (B151609) ring. scirp.org The position and intensity of these bands are influenced by the substituents (-CHO, -OH, -B(OH)₂) and can be sensitive to solvent polarity and pH. Changes in pH can alter the protonation state of the hydroxyl groups and the hybridization of the boron atom, leading to shifts in the absorption maxima (λ_max). researchgate.net

Fluorescence Spectroscopy: Many arylboronic acids exhibit fluorescence, and their emission properties are often linked to the electronic nature of the aromatic ring and the state of the boronic acid group. mdpi.com The fluorescence of this compound may be quenched or enhanced depending on factors like solvent, pH, and interaction with other molecules. The transformation from the trigonal boronic acid to a tetrahedral boronate ester upon binding with a diol, for example, can significantly alter the electronic structure and, consequently, the fluorescence emission. mdpi.com This property is the basis for the design of fluorescent sensors for saccharides and other diol-containing biomolecules. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a predominant computational method used to determine the ground state geometries and electronic structures of boronic acid derivatives. lodz.pl For (2-Formyl-3-hydroxyphenyl)boronic acid, calculations, typically using the B3LYP hybrid functional with a basis set such as 6-31G(d,p) or 6-311++G(d,p), are employed to find the most stable molecular conformation (the optimized geometry). lodz.plijcce.ac.irmdpi.com

Geometry optimization of related 2-formylphenylboronic acids reveals that the molecule is largely planar, though the boronic acid group may exhibit a slight twist. researchgate.net The presence of an intramolecular hydrogen bond between the ortho-formyl group and a hydroxyl group on the boron atom can influence the planarity and stability of the open-chain form. researchgate.net Theoretical studies on similar molecules have successfully calculated key geometrical parameters. lodz.pl

The electronic properties derived from DFT calculations offer significant insights. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov For phenylboronic acid derivatives, this transition often involves electron transfer primarily from the HOMO to the LUMO. lodz.pl Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the reactive sites. mdpi.comnih.gov

Table 1: Representative Calculated Geometrical Parameters for Phenylboronic Acid Derivatives This table presents typical bond length ranges derived from DFT calculations for related phenylboronic acid structures as a reference.

| Parameter | Typical Calculated Bond Length (Å) | Reference |

| C=C (phenyl ring) | 1.360 - 1.479 | ijcce.ac.ir |

| C=O | 1.20 - 1.40 | mdpi.com |

| B-O | 1.363 - 1.371 | scirp.org |

| O-H | 0.963 - 1.01 | mdpi.com |

| C-B | ~1.56 | N/A |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.comnih.gov Calculations are often performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions, as chemical shifts are sensitive to the solvent. researchgate.net The calculated spectra for related boronic acids generally show good agreement with experimental results recorded in solutions like DMSO. mdpi.comnih.gov

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT. nih.gov These calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, a process known as the Scaled Quantum Mechanics (SQM) method. nih.gov The analysis of the Total Energy Distribution (TED) allows for the precise assignment of vibrational modes to specific functional groups, such as the characteristic stretches of B-O-H, C=O, and O-H groups. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions and predicting UV-Vis absorption spectra. lodz.plscirp.org These calculations provide information on excitation energies and oscillator strengths. mdpi.com For boronic acid derivatives, it has been noted that TD-DFT calculations sometimes predict excitation wavelengths that are shorter than those observed experimentally. lodz.pl The analysis can also reveal the nature of the electronic transitions, for instance, by identifying them as HOMO→LUMO transitions. lodz.pl

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Related Compound (3-fluorophenylboronic acid)

| Spectrum | Method | Calculated Value | Experimental Value | Reference |

| UV-Vis (λmax) | TD-DFT (in Ethanol) | ~270 nm | ~275 nm | nih.gov |

| ¹³C NMR (in DMSO) | GIAO | Shows good agreement | Shows good agreement | nih.gov |

| ¹H NMR (in DMSO) | GIAO | Shows good agreement | Shows good agreement | nih.gov |

Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights

A significant aspect of the chemistry of 2-formylphenylboronic acids is their tendency to exist in a tautomeric equilibrium with their cyclic form, a benzoxaborole. researchgate.net Computational chemistry is instrumental in exploring the mechanism of such reactions.

By modeling the reaction pathway, researchers can calculate the potential energy surface for the intramolecular cyclization. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy barrier. A lower activation energy suggests a more facile reaction. These theoretical models provide deep mechanistic insights into how the boronic acid interacts with the ortho-formyl group to form the more stable cyclic adduct, a process that can be crucial for its biological activity or utility as a chemical sensor. researchgate.net For instance, studies on the binding of 2-formyl-PBA to an enzyme active site revealed that it cyclizes to form a benzoxaborole adduct, a finding supported by computational modeling. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov For a flexible molecule like this compound, MD simulations can explore its conformational landscape, including the rotation of the formyl, hydroxyl, and boronic acid substituents.

These simulations are particularly valuable for understanding the role of the solvent. nih.gov The behavior of the molecule can be modeled in a simulated box of explicit solvent molecules (e.g., water), allowing for the study of specific hydrogen bonding interactions between the molecule's hydroxyl and formyl groups and the surrounding solvent. Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) can be used to account for bulk solvent effects on conformational preferences and energies. researchgate.netnih.gov Understanding how the solvent stabilizes different conformers is critical, as the dominant conformation in solution may differ from that in the gas phase or solid state. nih.gov

Investigation of Aromaticity, Electronic Effects, and Lewis Acidity of Boron

The substituents on the phenyl ring—the formyl (CHO) and hydroxyl (OH) groups—have profound electronic effects that computational methods can quantify. The formyl group is a strong electron-withdrawing group through resonance, while the hydroxyl group is an electron-donating group. These opposing effects influence the electron distribution within the aromatic ring and at the boron atom.

A key chemical feature of boronic acids is the Lewis acidity of the boron atom, which arises from its empty p-orbital. nih.gov The acidity of phenylboronic acids is highly sensitive to the electronic nature of the substituents on the phenyl ring. nih.gov The introduction of a strong electron-withdrawing formyl group at the ortho position significantly increases the Lewis acidity of the boron center. nih.govresearchgate.net This is due to the resonance effect which decreases the electron density at the boron atom, making it a stronger Lewis acid. researchgate.net This increased acidity enhances the molecule's ability to bind with Lewis bases, such as the diols found in sugars or the hydroxide (B78521) ion, even at physiological pH. researchgate.net Computational studies can predict acidity (pKa) values, which often correlate well with experimental measurements. nih.gov

Table 3: Effect of Substituents on the Acidity (pKa) of Phenylboronic Acid

| Compound | pKa | Reference |

| Phenylboronic acid | 8.86 | nih.govresearchgate.net |

| 3-Fluorophenylboronic acid | 8.36 | N/A |

| 2-Formylphenylboronic acid | 7.00 | N/A |

| 2-Formyl-4-(trifluoromethyl)phenyl]boronic acid | 5.54 | nih.gov |

Coordination Chemistry and Metal Complexation

Chelation Properties with Transition Metal Ions

The ortho-formyl and meta-hydroxyl groups on the phenyl ring of (2-Formyl-3-hydroxyphenyl)boronic acid are classic components in the design of chelating ligands. The formyl group's oxygen atom can act as a Lewis base, donating a lone pair of electrons to a metal center. Similarly, the adjacent hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating agent for a wide range of metal ions.

The combination of a carbonyl oxygen and a phenoxide oxygen in an ortho arrangement, as would be the case upon reaction of the formyl group, can lead to the formation of stable five- or six-membered chelate rings with a metal ion. For instance, Schiff base ligands, which can be readily synthesized from the formyl group of this compound by condensation with a primary amine, are renowned for their ability to form stable complexes with transition metals. sigmaaldrich.com These complexes have found applications in various fields, including catalysis and materials science. sigmaaldrich.com

Despite this potential, no specific research detailing the synthesis and characterization of such ligands or their metal complexes derived from this compound has been identified.

The boronic acid moiety introduces another layer of complexity and potential functionality to the metal-ligand interactions of this compound. Boronic acids are known to act as Lewis acids and can interact with Lewis bases. nih.gov In the context of a metal complex, the boronic acid group could potentially engage in several types of interactions:

Secondary Coordination: The boronic acid group might interact with the metal center, although this is less common than coordination through the formyl and hydroxyl groups.

Intermolecular Interactions: The boronic acid's hydroxyl groups can participate in hydrogen bonding, influencing the crystal packing and supramolecular assembly of the resulting metal complexes. researchgate.net

Modulation of Electronic Properties: The electron-withdrawing nature of the boronic acid can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the metal complex.

While the boronic acid group is a cornerstone in various chemical applications, its direct role in the metal-ligand interactions of complexes derived from this compound remains an area for future investigation.

Formation and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The functional groups on this compound make it a potential candidate as a linker in MOF synthesis. The carboxylate-like coordination of the boronic acid and the additional binding sites of the formyl and hydroxyl groups could, in principle, lead to the formation of novel MOF structures.

Recent research has explored the incorporation of boronic acid functionalities into MOFs to create materials with specific recognition capabilities, for example, for the binding of cis-diol containing biomolecules. peeref.com Phenylboronic acid-functionalized magnetic MOF nanoparticles have also been developed for applications in solid-phase extraction. nih.gov However, a literature search did not yield any studies on the use of this compound specifically for the synthesis and characterization of MOFs. The potential of this trifunctional linker in the design of new MOFs with tailored properties is yet to be explored.

Applications in Homogeneous and Heterogeneous Catalysis

The functional groups present in this compound suggest its potential utility in both homogeneous and heterogeneous catalysis. However, specific catalytic applications of this compound are not documented in the available literature.

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. Arylboronic acids are important reagents in transition metal-catalyzed asymmetric reactions, such as the 1,4-addition to enones. beilstein-journals.org The presence of formyl and hydroxyl groups in this compound provides handles for the synthesis of more complex chiral ligands. For example, the formyl group can be reacted with chiral amines or amino alcohols to generate chiral Schiff base or related ligands.

These ligands could then be used to form chiral metal complexes for a variety of asymmetric transformations. Despite this potential, no specific examples of chiral ligands derived from this compound for asymmetric catalysis have been reported. The field of asymmetric catalysis continues to evolve, with ongoing research into new ligand designs, including those derived from functionalized boronic acids. rsc.orgnih.govacs.org

Organoboron acids, including phenylboronic acids, are recognized as mild Lewis acid catalysts for a range of organic transformations. nih.gov Their catalytic activity stems from the ability of the boron center to activate electrophiles, often through the formation of a covalent bond with an oxygen or nitrogen atom. nih.gov

The presence of the ortho-formyl and meta-hydroxyl groups in this compound could influence its catalytic activity in several ways:

Enhanced Lewis Acidity: The electron-withdrawing formyl group could increase the Lewis acidity of the boronic acid, potentially enhancing its catalytic efficacy.

Substrate Pre-organization: The hydroxyl group could participate in hydrogen bonding with a substrate, leading to a pre-organized transition state that could enhance reaction rates and selectivity.

While organoboron acids are known to catalyze reactions such as dehydrations, carbonyl condensations, and acylations, there is no specific literature detailing the use of this compound as an organocatalyst. nih.gov

Supramolecular Chemistry and Self Assembly

Molecular Recognition of Chemical Analytes via Boronate Ester Formation

The boronic acid moiety is the key to the molecular recognition capabilities of this compound, primarily through its reversible covalent bonding with diols.

Boronic acids are well-known for their ability to form stable, cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities. nih.govmdpi.com This interaction is highly selective and forms the basis for detecting a wide range of biologically and environmentally important analytes, such as saccharides and catechols. nih.govresearchgate.net The equilibrium between the boronic acid and the diol to form a boronate ester is influenced by factors such as pH and the specific structure of the diol. mdpi.com For instance, the binding affinity can differ between cis- and trans-diols. nih.gov

The presence of the ortho-formyl and meta-hydroxyl groups on the (2-Formyl-3-hydroxyphenyl)boronic acid molecule can further modulate this binding. The electron-withdrawing nature of the formyl group can increase the Lewis acidity of the boron atom, potentially enhancing its affinity for diols. Research on analogous compounds like 2-formylphenylboronic acid (2-FPBA) has shown it to have a high association constant with glucose, making it suitable for glucose-responsive systems. nih.gov

| Boronic Acid | Analyte | Binding Constant (Ka) | Conditions |

|---|---|---|---|

| Phenylboronic acid | Dopamine | Not specified | Aqueous, physiological pH |

| 2-Formylphenylboronic acid (2-FPBA) | Glucose | High | Neutral pH |

| 3-Thienylboronic acid | Various diols | Ka < 104 L/mol | Not specified |

The formation of a boronate ester between this compound and a diol analyte is the fundamental event that can be translated into a detectable signal. Several mechanisms are employed for signal generation:

Fluorescence Spectroscopy: A common approach involves creating sensor molecules where the boronic acid is coupled to a fluorophore. nih.gov The binding of a diol alters the electronic properties of the boronic acid group, which in turn modulates the fluorescence of the reporter unit. nih.gov For example, the interaction can lead to changes in fluorescence intensity through processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). nih.gov

Colorimetric Assays: Changes in the absorption spectrum upon boronate ester formation can lead to a visible color change. This is often achieved by using indicator molecules that interact differently with the free boronic acid and the boronate ester. nih.gov

Electrochemical Detection: The binding event can also be monitored electrochemically. For instance, the change in the redox properties of the system upon analyte binding can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy. bath.ac.uk

The formyl group in this compound offers an additional handle for creating more complex sensor architectures. It can participate in imine bond formation, allowing the boronic acid to be integrated into larger molecular systems or onto surfaces for the development of heterogeneous sensors. nih.gov

Construction of Covalent Organic Frameworks (COFs) using Boronic Acid Linkages

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, and boronic acids are foundational building blocks in their synthesis. tcichemicals.com this compound, with its multiple reactive sites, is a prime candidate for constructing novel COF structures.

The design of COFs relies on the geometric arrangement of the monomer units (linkers) to form extended, porous networks. nih.gov

2D COFs: These are typically formed by the self-condensation of planar building blocks to create stacked layers of 2D sheets. tcichemicals.com Boronic acids can undergo self-condensation to form boroxine (B1236090) rings, a common linkage in early COF synthesis. labinsights.nl Alternatively, they can react with catechol-like linkers to form boronate esters. labinsights.nl The planarity of the this compound molecule makes it suitable for forming 2D structures.

3D COFs: To create a three-dimensional framework, at least one of the building blocks must have a non-planar geometry, such as a tetrahedral or orthogonal shape. nih.gov While this compound itself is planar, it can be combined with tetrahedral co-monomers to build 3D networks. Furthermore, recent research has demonstrated the transformation of 2D boronate ester-linked COFs into 3D frameworks through a base-triggered change in the boron's hybridization state from trigonal planar (sp2) to tetrahedral (sp3), forming spiroborate linkages. nih.govacs.org

The formyl group on the linker can serve as a reactive site for post-synthetic modification of the COF, allowing for the introduction of new functionalities within the pores.

The formation of COFs is typically a reversible process, which allows for "error-checking" and the formation of highly crystalline materials. researchgate.net The synthesis is often carried out under solvothermal conditions. nih.gov

Mechanism: The key to forming crystalline COFs is the reversibility of the covalent bond formation, such as the formation and cleavage of boroxine or boronate ester linkages. nih.govrsc.org This allows for the correction of defects during the growth process, leading to a more ordered structure. The reaction between boronic acids and diols to form boronate esters is a reversible condensation reaction. labinsights.nl Similarly, the self-condensation of boronic acids to form boroxines is also reversible. labinsights.nl

Control over Porosity and Crystallinity: The porosity of a COF is determined by the size and shape of the building blocks. The crystallinity, a crucial factor for applications, can be influenced by several factors. Managing interlayer interactions, for instance through the use of substituted aromatic units, can improve crystallinity and enhance porosity. nih.gov The addition of modulators, such as benzaldehyde (B42025) in the case of imine-linked COFs, can slow down the reaction kinetics, leading to more ordered materials. rsc.org The choice of solvent and reaction temperature also plays a critical role in controlling the nucleation and growth of COF crystals. fao.org

| Factor | Effect | Example |

|---|---|---|

| Interlayer Interactions | Improves crystallinity and enhances porosity. nih.gov | Integration of fluoro-substituted aromatic units. nih.gov |

| Modulators | Reduces kinetics, leading to more ordered materials. rsc.org | Benzaldehyde for imine-linked COFs. rsc.org |

| Solvent/Temperature | Controls nucleation and growth. fao.org | Varying solvent systems and reaction temperatures. fao.org |

| Linker Exchange | Can transform an amorphous network into a more crystalline COF. rsc.org | Replacing an initial linker with a new one post-synthesis. rsc.org |

Dynamic Covalent Chemistry (DCvC) in Self-Healing Materials and Adaptable Networks

Dynamic covalent chemistry (DCvC) involves the formation of covalent bonds that are reversible under specific conditions. This reversibility imparts materials with dynamic properties, such as the ability to self-heal or adapt to their environment. The boronate ester linkage is a prime example of a dynamic covalent bond. rsc.org

The reversible interaction between the boronic acid group of this compound and diols can be harnessed to create self-healing polymers and hydrogels. rsc.orgnih.gov When a material containing these dynamic bonds is damaged, the bonds can break and reform across the damaged interface, restoring the material's integrity. mdpi.com

Hydrogels formed using boronic acid-functionalized polymers have demonstrated self-healing capabilities in physiologically relevant conditions, making them promising for biomedical applications like 3D cell culture and tissue engineering. nih.gov The dynamic nature of these networks allows for the encapsulation of cells and the construction of layered co-culture systems. nih.gov The rate of healing and the mechanical properties of these materials can be tuned by altering the concentration of the boronic acid and diol components, as well as the pH of the surrounding medium. rsc.orgnih.gov

The formyl group on this compound provides an avenue to create dual-dynamic networks. For example, it can be used to form dynamic imine bonds in conjunction with the dynamic boronate ester linkages, leading to materials with more complex and tunable adaptive properties.

Self-Assembled Structures Based on Hydrogen Bonding and Boron-Oxygen Interactions

This compound is a multifunctional molecule uniquely suited for the construction of complex supramolecular architectures. Its self-assembly is primarily governed by a combination of strong, directional hydrogen bonds and the versatile chemistry of the boronic acid moiety, which includes both hydrogen bonding and reversible covalent bond formation through dehydration. The specific arrangement of the formyl, hydroxyl, and boronic acid groups on the phenyl ring dictates the formation of distinct, ordered structures in the solid state and in solution.

The primary driving forces for the self-assembly of this compound are the interactions involving its key functional groups. The boronic acid group, -B(OH)₂, is a cornerstone of this process, acting as a potent hydrogen bond donor. Arylboronic acids commonly form self-complementary hydrogen-bonded dimers, creating a stable eight-membered ring system analogous to the dimers formed by carboxylic acids. These dimeric units can then serve as larger building blocks, interacting with neighboring dimers to form extended one-dimensional ribbons or two-dimensional sheets.

The presence of the additional hydroxyl and formyl groups introduces further possibilities for directional interactions. The ortho-positioning of these groups relative to each other and to the boronic acid allows for a network of both intramolecular and intermolecular hydrogen bonds. The carbonyl oxygen of the formyl group acts as a hydrogen bond acceptor, while the phenolic hydroxyl group is a strong hydrogen bond donor. researchgate.net This interplay can lead to more intricate and stable supramolecular assemblies compared to simpler arylboronic acids.

Furthermore, the boronic acid group can undergo reversible self-condensation through dehydration to form cyclic trimers known as boroxines. researchgate.netwikipedia.org These six-membered B₃O₃ rings are linked by strong, covalent boron-oxygen bonds, offering a different pathway to self-assembly that is often in equilibrium with the hydrogen-bonded structures, influenced by factors such as solvent and temperature. researchgate.net

Detailed Research Findings

Research on ortho-substituted phenylboronic acids reveals a strong tendency to form dimeric motifs in the solid state. For this compound, the self-assembly process begins with the formation of a primary homodimer through two hydrogen bonds between the boronic acid groups of two molecules.

The key functional groups and their roles in directing self-assembly are summarized in the table below.

| Functional Group | Position | Primary Role in Self-Assembly | Type of Interaction |

| Boronic Acid [-B(OH)₂] | C1 | Primary Dimer Formation; Boroxine Formation | Hydrogen Bond Donor; Reversible Covalent B-O-B Bonds |

| Formyl [-CHO] | C2 | Hydrogen Bond Acceptor | Acceptor for Inter- or Intramolecular Hydrogen Bonds |

| Hydroxyl [-OH] | C3 | Hydrogen Bond Donor/Acceptor | Donor/Acceptor for Intermolecular Hydrogen Bonds |

Once the primary dimers are formed, they organize into higher-order structures. The remaining hydroxyl groups on the boronic acid moieties and the phenolic hydroxyl groups are available to form hydrogen bonds that link the dimers together. This typically results in the formation of infinite ribbons, where each dimeric unit is connected to two other dimers. The planarity and packing of these ribbons are influenced by steric effects and potential π-π stacking interactions between the aromatic rings.

While specific crystallographic data for this compound is not extensively published, the structural parameters can be inferred from detailed studies on closely related ortho-substituted arylboronic acids. These studies provide insight into the typical bond lengths and geometries of the hydrogen-bonded networks that define these supramolecular structures.

The table below presents typical structural characteristics and hydrogen bond parameters observed in the self-assembled dimers of arylboronic acids, which serve as a model for the assemblies of this compound.

| Parameter | Description | Typical Value / Observation | Reference |

| Dimer Motif | Hydrogen Bonding Pattern | Formation of a central, eight-membered ring via two O-H···O bonds between boronic acid groups. | |

| Inter-dimer Connection | Higher-Order Structure | Dimers are interconnected by additional hydrogen bonds, often forming infinite ribbons. | |

| B-O Bond Length | Boronic Acid Group | Approximately 1.37 Å | |

| O-H···O Distance | Hydrogen Bond in Dimer | 2.70 - 2.80 Å | |

| Molecular Arrangement | Conformation | The boronic acid group may be twisted relative to the plane of the phenyl ring. |

The combination of robust hydrogen-bonded dimer formation, further extension into ribbons via supplementary hydrogen bonds, and the potential for covalent boroxine ring formation makes this compound a versatile component in supramolecular chemistry. researchgate.net These non-covalent and reversible covalent interactions allow for the creation of dynamic and potentially responsive materials. rsc.org

Advanced Applications in Materials Science and Chemical Tool Development

Building Block for Functional Polymer Synthesis

The distinct reactivity of its functional groups allows (2-Formyl-3-hydroxyphenyl)boronic acid to be integrated into polymeric structures, imparting them with novel functionalities. The aldehyde group provides a handle for covalent linkage, while the boronic acid and hydroxyl moieties offer pathways for creating dynamic, responsive materials.

Incorporation into Stimuli-Responsive Materials (e.g., pH, shear-responsive)

The integration of boronic acids into polymers is a key strategy for creating materials that respond to external stimuli like changes in pH. nih.govnih.govtugraz.at The boronic acid group can reversibly form covalent bonds (boronate esters) with diols, such as those found in polyvinyl alcohol (PVA). researchgate.net This cross-linking is pH-dependent; the bonds are stable at physiological or alkaline pH but dissociate under acidic conditions. researchgate.net This behavior allows for the design of hydrogels that swell or shrink based on the surrounding pH. tugraz.at

Furthermore, 2-formylphenylboronic acids and their derivatives exist in a pH-dependent equilibrium between their open-chain form and a cyclic isomer known as a benzoxaborole. mdpi.com This structural change, triggered by pH shifts, can alter the mechanical properties of a polymer network, leading to a macroscopic response. nih.gov While direct studies on polymers from this compound are not prevalent, the principles established with analogous compounds demonstrate its high potential for creating pH-responsive hydrogels and other smart materials. nih.govsemanticscholar.org These materials are of significant interest for applications in drug delivery, where a therapeutic agent can be released in specific acidic microenvironments, such as those found in tumor tissues or intracellular compartments. nih.gov

| Stimulus | Chemical Mechanism | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| pH (Acidic) | Hydrolysis of boronate ester cross-links. researchgate.net Shift in equilibrium from cyclic benzoxaborole to open-chain boronic acid. mdpi.com | Hydrogel swelling/dissolution, change in mechanical stiffness. | Targeted drug release in acidic tumor environments. nih.gov |

| Diols (e.g., Glucose) | Competitive binding of diols to boronic acid sites, displacing polymer cross-links. | Volume change, degradation, or altered viscosity. | Glucose-responsive systems for insulin (B600854) delivery. semanticscholar.org |

Surface Modification and Coating Technologies

The functional groups of this compound make it an excellent candidate for surface modification. The aldehyde group can be used to covalently attach the molecule to amine-functionalized surfaces through the formation of a Schiff base, which can be subsequently reduced to a stable amine linkage. This approach has been used to immobilize analogous 2-formylphenylboronic acids onto polymer backbones. utwente.nl

Once anchored, the boronic acid moiety is exposed and can act as a recognition site. Boronic acids are well-known for their ability to bind with cis-diol-containing molecules, including important biological targets like glycoproteins and carbohydrates. mdpi.com This property can be harnessed to create surfaces that selectively capture specific biomolecules. For instance, surfaces modified with boronic acids have been developed for the construction of liquid crystal-based sensors for detecting glycated hemoglobin. nih.gov The inherent reactivity of the salicylaldehyde (B1680747) portion of the molecule can also be used to form stable, reversible covalent bonds with lysine (B10760008) residues on proteins, providing another avenue for surface functionalization. researchgate.net

Development of Fluorescent and Chromogenic Chemical Probes for Analytes

The unique electronic and structural properties of this compound make it a valuable scaffold for designing chemical sensors that signal the presence of an analyte through a change in color or fluorescence. rsc.org

Design Strategies for Enhanced Sensitivity and Selectivity

The design of highly sensitive and selective fluorescent probes often relies on integrating a recognition site with a signal-producing unit (a fluorophore). nih.gov In this compound, the boronic acid itself can serve as the recognition element for analytes like hydrogen peroxide (H₂O₂) or diols. nih.gov The salicylaldehyde core, meanwhile, is a precursor to fluorescent systems.

Strategies to enhance probe performance include:

Fluorophore Attachment: The compound can be chemically modified to include a bright fluorophore like anthracene (B1667546) or pyrene. The binding or reaction event at the boronic acid site then modulates the fluorescence output of the attached reporter. nih.govresearchgate.net

Diboronic Acid Probes: For enhanced selectivity towards specific saccharides like sialyl Lewis X, two boronic acid recognition sites can be incorporated into a single probe molecule, creating a specific binding pocket. nih.gov